Methyl 3-(2-(benzylmethylamino)ethyl)benzoate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(benzylmethylamino)ethyl)benzoate hydrochloride involves the reaction of benzoic acid derivatives with amino ethyl compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This would likely involve the use of industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-(benzylmethylamino)ethyl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups attached to the benzene ring.
Reduction: This can affect the amino group, potentially converting it to a different amine.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzene ring and the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce different amines.
Scientific Research Applications
Methyl 3-(2-(benzylmethylamino)ethyl)benzoate hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of substituted phenethylamines.
Medicine: Although not widely used clinically, it has been studied for its potential therapeutic effects on cognitive disorders.
Industry: Its applications in industry are limited, but it could be used in the development of new nootropic drugs.
Mechanism of Action
The exact mechanism of action of Methyl 3-(2-(benzylmethylamino)ethyl)benzoate hydrochloride is not fully understood. it is believed to modulate neurotransmitter activity in the brain, particularly acetylcholine and dopamine. This modulation enhances cognitive functions and memory retention .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A stimulant that shares a similar structure but lacks the nootropic effects.
Amphetamines: These compounds also affect neurotransmitter activity but have a broader range of effects and potential side effects.
Uniqueness
Methyl 3-(2-(benzylmethylamino)ethyl)benzoate hydrochloride is unique in its specific enhancement of memory and cognitive functions without the broad stimulant effects seen in other similar compounds .
Properties
IUPAC Name |
benzyl-[2-(3-methoxycarbonylphenyl)ethyl]-methylazanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2.ClH/c1-19(14-16-7-4-3-5-8-16)12-11-15-9-6-10-17(13-15)18(20)21-2;/h3-10,13H,11-12,14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBBSWSJLPLPRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](CCC1=CC(=CC=C1)C(=O)OC)CC2=CC=CC=C2.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51352-87-5 |
Source
|
Record name | PRL-8-53 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051352875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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